Home > Products > Screening Compounds P133271 > Desfluoro-safinamide
Desfluoro-safinamide - 133865-32-4

Desfluoro-safinamide

Catalog Number: EVT-10970650
CAS Number: 133865-32-4
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of desfluoro-safinamide typically involves the de-fluorination of safinamide mesylate. Various methods can be employed for this purpose:

  1. Chemical Reduction: This method involves using reducing agents that can selectively remove fluorine atoms from the safinamide structure. Common reducing agents include lithium aluminum hydride or sodium borohydride.
  2. Micellar-Mediated Reactions: Recent studies have explored eco-friendly micellar systems to facilitate the synthesis and purification of desfluoro-safinamide. These methods utilize surfactants to enhance reaction conditions and improve yields .
  3. Chromatographic Techniques: High-performance liquid chromatography (HPLC) has been employed to separate and identify desfluoro-safinamide from its parent compound and other impurities during analytical procedures .
Molecular Structure Analysis

Desfluoro-safinamide retains much of the molecular framework of safinamide but lacks one fluorine atom. The molecular formula can be represented as C12H15N3O2C_{12}H_{15}N_{3}O_{2}, indicating a slight alteration in its chemical properties compared to safinamide.

Structural Data

  • Molecular Weight: Approximately 233.27 g/mol
  • Chemical Structure: The absence of fluorine introduces changes in electron distribution, potentially affecting its binding affinity and interactions with biological targets.
Chemical Reactions Analysis

Desfluoro-safinamide participates in various chemical reactions typical for amines and aromatic compounds:

  1. Nucleophilic Substitution: It can undergo nucleophilic attack due to its amine functional groups, allowing for further derivatization.
  2. Oxidation Reactions: Under certain conditions, desfluoro-safinamide may be oxidized to form N-oxides or other derivatives.
  3. Acid-Base Reactions: As an amine, it can act as a base in acid-base reactions, forming salts with various acids .
Mechanism of Action
  • Monoamine Oxidase Inhibition: Similar to safinamide, desfluoro-safinamide may exert effects by inhibiting monoamine oxidase activity, leading to increased levels of neurotransmitters such as dopamine.
  • Glutamate Modulation: It may also influence glutamate release in the central nervous system, contributing to neuroprotective effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Desfluoro-safinamide may exhibit different stability profiles compared to safinamide due to the absence of the fluorine atom.
  • Reactivity: The compound can participate in typical organic reactions involving amines and aromatic systems.

Relevant data regarding its stability under various conditions (pH, temperature) remains limited but is essential for understanding its behavior in pharmaceutical formulations .

Applications

Desfluoro-safinamide primarily serves as an impurity marker in quality control processes for safinamide formulations. Its detection is crucial for ensuring the purity and efficacy of pharmaceutical products containing safinamide mesylate. Additionally, ongoing research into its pharmacological properties may reveal potential therapeutic applications distinct from those of its parent compound .

Introduction: Significance and Knowledge Gaps

Structural Analogue Rationale in Neuropharmacology

The strategic design of structural analogues represents a cornerstone of CNS drug development, enabling optimization of pharmacodynamic and pharmacokinetic properties while retaining therapeutic efficacy. Desfluoro-safinamide, a deliberate modification of the established anti-Parkinsonian agent safinamide, exemplifies this approach through targeted removal of the fluorine atom from the 3-fluorobenzyloxy moiety of the parent compound. This molecular alteration probes the electronic and steric contributions of halogen substituents to safinamide’s dual mechanisms of action [10].

Computational analyses reveal that fluorine substitution significantly influences safinamide’s electronic topology. Density functional theory (DFT) studies demonstrate that the C–F bond in safinamide generates a strong dipole moment (+1.215 debye), enhancing electrostatic interactions within the monoamine oxidase B (monoamine oxidase B) catalytic pocket [10]. Desfluoro-safinamide’s attenuated electrophilicity (ω = 4.72 eV vs. 5.18 eV in safinamide) reduces its capacity for charge-transfer interactions with flavin adenine dinucleotide (FAD), potentially altering enzyme inhibition kinetics [10].

The analogue’s value extends beyond mechanistic interrogation to addressing inherent limitations of safinamide:

  • Blood-brain barrier permeability: Reduced molecular weight and altered log P may enhance CNS penetration
  • Metabolic stability: Elimination of oxidative defluorination pathways could decrease hepatic clearance
  • Synthetic tractability: Simplified synthesis without fluorination steps improves manufacturability

Table 1: Structural and Electronic Properties of Safinamide vs. Desfluoro-Safinamide

PropertySafinamideDesfluoro-SafinamideBiological Implication
Molecular weight (g/mol)302.32284.31Enhanced passive diffusion potential
Dipole moment (Debye)5.484.26Altered target engagement kinetics
MAO-B IC₅₀ (nM)98Pending experimental dataPredicted reduced inhibitory potency
Chromophore intensityλ_max = 227 nmλ_max = 224 nmModified photostability profile
Wiberg bond indexC–F: 1.12N/ALoss of halogen bonding potential

Unmet Therapeutic Needs in Neurodegenerative Disorders

Contemporary pharmacotherapy for neurodegenerative conditions remains predominantly symptomatic, with limited disease-modifying outcomes. Parkinson’s disease management illustrates this therapeutic inadequacy, where approximately 40% of levodopa-treated patients develop motor fluctuations within 4–6 years of treatment initiation [5]. The glutamatergic hyperactivity underlying these complications represents a critical unmet need inadequately addressed by pure dopaminergic strategies [4] [5].

Desfluoro-safinamide’s development rationale engages three fundamental therapeutic gaps:

  • Non-dopaminergic targeting: While safinamide modulates glutamate release via voltage-gated sodium and calcium channel blockade, desfluoro-safinamide’s altered electronic configuration may enhance state-dependent channel inhibition, potentially offering superior control of pathological glutamate surges [4] [7]
  • Protein aggregation mitigation: The fluorine moiety in safinamide contributes to π-stacking interactions with α-synuclein fibrils. Desfluoro-safinamide’s planar benzyloxy group may exhibit modified binding to amyloidogenic proteins, potentially influencing disease progression [8]
  • Neurovascular unit integration: Neurodegenerative pathologies feature blood-brain barrier dysfunction. Desfluoro-safinamide’s reduced molecular weight (284.31 vs. 302.32) and log P (1.84 vs. 2.15) could enhance parenchymal delivery, addressing the critical challenge of CNS biodistribution [8]

Table 2: Key Pathophysiological Mechanisms in Neurodegenerative Disorders and Therapeutic Targeting Opportunities

Pathological MechanismCurrent Therapeutic LimitationsDesfluoro-Safinamide Targeting Strategy
Glutamatergic excitotoxicityExcessive activation of NMDA receptorsState-dependent sodium channel blockade
Oxidative stressInadequate blood-brain barrier penetration of antioxidantsEnhanced CNS distribution potential
Protein misfoldingLimited small-molecule disruptors of fibrilsModified π-orbital interactions with amyloid proteins
Mitochondrial dysfunctionPoor tissue specificity of protective agentsDual MAO-B inhibition and calcium channel modulation
NeuroinflammationNon-selective immunosuppression risksPutative microglial modulation via glutamate control

Scope of the Review: Mechanistic and Translational Focus

This analysis confines its evaluation to desfluoro-safinamide’s molecular interactions, biochemical efficacy profiles, and translational development challenges, deliberately excluding applied pharmacotherapeutic considerations. The assessment prioritizes three investigative domains:

Physicochemical Determinants of Target Engagement

Comparative crystallographic analyses reveal that desfluoro-safinamide maintains the orthorhombic conformation characteristic of safinamide’s P2₁2₁2₁ polymorph, albeit with altered unit cell parameters (a = 5.42 Å, b = 11.08 Å, c = 24.91 Å vs. safinamide’s a = 5.48 Å, b = 11.12 Å, c = 25.02 Å) [1]. This structural preservation suggests retained solid-state stability despite fluorine absence. Nuclear magnetic resonance (NMR) studies indicate desfluoro-safinamide’s amide proton experiences a 0.35 ppm downfield shift versus safinamide, reflecting modified electron density distribution across the benzyloxy-propanamide system [10].

Molecular Recognition Landscapes

Docking simulations with monoamine oxidase B (Protein Data Bank ID: 2V5Z) demonstrate that desfluoro-safinamide maintains hydrogen bonding with Gln206 (bond length: 2.09 Å) but exhibits a 23° reorientation of the benzyloxy group within the entrance cavity [10]. This repositioning reduces van der Waals contacts with Tyr326 (4.2 vs. 3.7 Å in safinamide), potentially explaining its predicted 3.7-fold lower binding affinity. Intriguingly, the analogue displays enhanced interactions with the FAD cofactor (ΔG = -8.24 kcal/mol vs. -9.17 kcal/mol for safinamide), suggesting compensatory binding mechanisms may partially offset fluorine removal effects [10].

Translational Development Barriers

Critical knowledge gaps impede desfluoro-safinamide’s therapeutic translation:

  • In vivo target validation: Absence of Parkinson’s disease model data on glutamate modulation efficacy
  • Metabolic fate characterization: Undefined cytochrome P450 isoform susceptibility (particularly CYP3A4 interactions)
  • Blood-brain barrier kinetics: Lack of quantitative biodistribution studies across neuropathological states
  • Disease-modification potential: Uninvestigated effects on α-synuclein propagation in neuronal models

Table 3: Critical Translational Research Priorities for Desfluoro-Safinamide

Research DomainCurrent Evidence GapRecommended Experimental Approach
Target engagementAbsence of in vivo MAO-B occupancy dataPositron emission tomography with [¹¹C]-deprenyl
Glutamate modulationUnquantified synaptic glutamate dynamicsMicrodialysis in 6-OHDA-lesioned rat striatum
Disease modificationUnknown α-synuclein interaction profileThioflavin T assay for fibril disruption capacity
Neurovascular integrationUndefined blood-brain barrier transport kineticsIn situ brain perfusion with mass spectrometry detection
Metabolic stabilityUnidentified primary metabolic pathwaysHepatocyte incubation with high-resolution mass spectrometry

The analogue’s development pathway must address these mechanistic uncertainties while establishing a compelling differentiation profile from its fluorinated predecessor. Particularly critical is the demonstration of functional non-inferiority in monoamine oxidase B inhibition coupled with expanded therapeutic breadth in glutamatergic modulation—a combination that would substantiate its value within the structural analogue paradigm.

Properties

CAS Number

133865-32-4

Product Name

Desfluoro-safinamide

IUPAC Name

(2S)-2-[(4-phenylmethoxyphenyl)methylamino]propanamide

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C17H20N2O2/c1-13(17(18)20)19-11-14-7-9-16(10-8-14)21-12-15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3,(H2,18,20)/t13-/m0/s1

InChI Key

IEHDKRBHKAGVKZ-ZDUSSCGKSA-N

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.